![molecular formula C16H13ClFNO B2471197 [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol CAS No. 1427028-24-7](/img/structure/B2471197.png)

[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

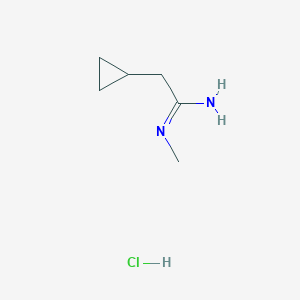

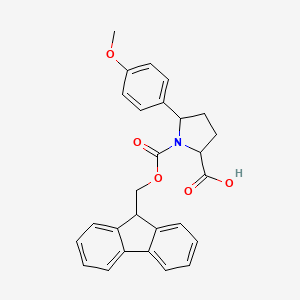

“[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol” is a chemical compound. It is derived from the parent compounds indole and benzyl alcohol . The compound has a molecular weight of 287.72 .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions . The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . This is called an ‘SN2’ mechanism .Molecular Structure Analysis

The molecular structure of “[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol” can be represented by the InChI code: 1S/C16H11ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis

“[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol” is a solid at room temperature . It has a molecular weight of 287.72 .Aplicaciones Científicas De Investigación

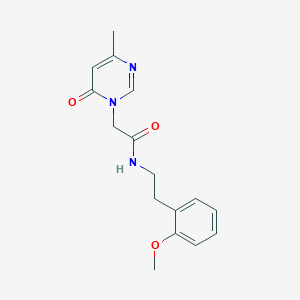

- Application : 1H-indole-3-carbaldehyde and its derivatives serve as ideal precursors for MCRs. Researchers have explored their use in sustainable synthesis, particularly from 2014 to 2021. These reactions can lead to pharmaceutically interesting scaffolds .

- Application : 1H-indole-3-carbaldehyde derivatives play a crucial role in generating biologically active structures. They serve as precursors for compounds like carbazole, triazole, pyrazole, quinoline, and imidazole derivatives. Their inherent functional groups (such as CO) facilitate C–C and C–N coupling reactions and reductions, making them valuable in drug discovery .

- Application : Researchers have explored these derivatives for potential therapeutic applications in oxidative stress-related conditions and inflammation .

- Application : Scientists investigate 1H-indole-3-carbaldehyde derivatives as potential anticancer agents. Their structural modifications may enhance efficacy against specific cancer types .

- Application : Researchers explore 1H-indole-3-carbaldehyde and its derivatives for their potential in combating infections and developing novel antibiotics .

- Application : 1H-indole-3-carbaldehyde derivatives are investigated as protein kinase inhibitors. Their ability to modulate kinase activity makes them promising candidates for drug development .

Multicomponent Reactions (MCRs) and Sustainable Synthesis

Biologically Active Structures

Antioxidant and Anti-Inflammatory Properties

Anticancer Potential

Antimicrobial and Antibiotic Properties

Protein Kinase Inhibitors and Drug Development

Mecanismo De Acción

Target of Action

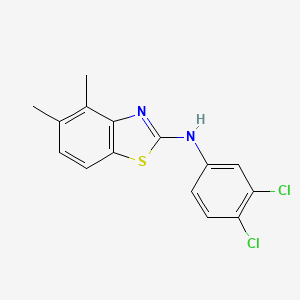

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s plausible that it may interact with its targets through a nucleophilic substitution mechanism, as suggested for other benzylic halides .

Biochemical Pathways

Similar compounds have been implicated in various biochemical pathways, including those involving aldose reductase .

Pharmacokinetics

The compound’s molecular weight (26069) and its solid form suggest that it may have good oral bioavailability .

Result of Action

Based on its structural similarity to other compounds, it may induce changes in cellular signaling and metabolic processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C .

Propiedades

IUPAC Name |

[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHFZXXDFYXCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)

![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)

![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)

![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)

![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)